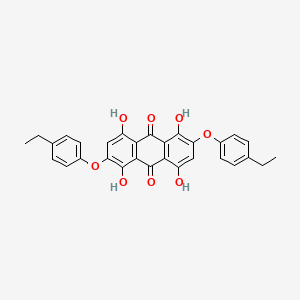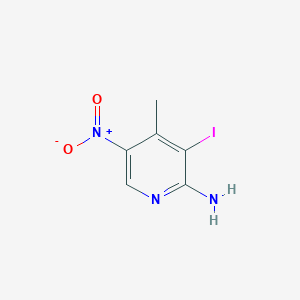![molecular formula C38H66Br2N2O2S B15249487 4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- is a compound that belongs to the benzothiadiazole family. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various organic electronic materials, such as light-emitting diodes (LEDs) and conducting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- typically involves the bromination of 2,1,3-benzothiadiazole. One common method is to dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid and add N-bromosuccinimide (NBS) at an elevated temperature. The reaction mixture is then stirred for several hours, followed by the addition of ice water to precipitate the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar bromination reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Scientific Research Applications
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems and therapeutic applications.
Mechanism of Action
The mechanism by which 2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: A closely related compound with similar electronic properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound has additional fluorine atoms, making it more electron-withdrawing and suitable for low-band gap polymers.
Uniqueness
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct solubility and electronic properties. This makes it particularly valuable in the synthesis of high-performance organic electronic materials .
Properties
Molecular Formula |
C38H66Br2N2O2S |
|---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
4,7-dibromo-5,6-bis(2-hexyldecoxy)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C38H66Br2N2O2S/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-43-37-33(39)35-36(42-45-41-35)34(40)38(37)44-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChI Key |
BSWBMAZYYIFSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=C(C2=NSN=C2C(=C1OCC(CCCCCC)CCCCCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)

![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)


![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)




![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)

